MCPA-butyl

Description

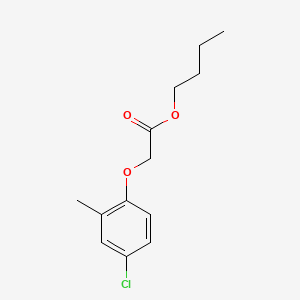

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-3-4-7-16-13(15)9-17-12-6-5-11(14)8-10(12)2/h5-6,8H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRRSPSPRIGHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)COC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042112 | |

| Record name | MCPA-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-12-8 | |

| Record name | MCPA-butyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA-butyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPA-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 4-chloro-o-tolyloxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-BUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D103H30012 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MCPA-butyl chemical structure and properties

An In-depth Technical Guide to MCPA-butyl: Chemical Structure, Properties, and Analysis

Introduction

This compound, the butyl ester of 4-chloro-2-methylphenoxyacetic acid (MCPA), is a selective, systemic phenoxy herbicide with a long history of use in agriculture for the post-emergence control of broadleaf weeds in various cereal crops, grasslands, and turf.[1][2] As a member of the synthetic auxin family of herbicides, its efficacy is rooted in its ability to mimic natural plant growth hormones, leading to uncontrolled and fatal growth in susceptible dicotyledonous species while leaving monocotyledonous crops largely unharmed.[3][4] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in the agrochemical and environmental science fields. We will delve into its chemical structure, physicochemical properties, synthesis, mechanism of action, analytical methodologies, and its environmental and toxicological profile.

Chemical Identity and Structure

A precise understanding of the molecular identity is foundational to exploring the chemistry and biological activity of this compound.

Nomenclature and Identification: The compound is systematically identified across different chemical conventions.

Molecular Formula and Weight: The elemental composition and mass are key identifiers.

Structural Representation: The arrangement of atoms defines the molecule's properties and interactions.

-

Canonical SMILES: CCCCOC(=O)COC1=C(C=C(C=C1)Cl)C[1]

-

InChI: InChI=1S/C13H17ClO3/c1-3-4-7-16-13(15)9-17-12-6-5-11(14)8-10(12)2/h5-6,8H,3-4,7,9H2,1-2H3[1][9]

The structure consists of a phenoxyacetic acid core, which is characteristic of this herbicide class. The aromatic ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. The carboxylic acid group is esterified with a butyl group. This esterification is a critical structural feature that differentiates this compound from its parent acid, MCPA, influencing its solubility, volatility, and mode of entry into the plant.

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental behavior, formulation type, and biological uptake. As an ester, its properties differ significantly from the parent acid, MCPA. Ester forms are generally less soluble in water and more soluble in organic solvents, which enhances their ability to penetrate the waxy cuticle of plant leaves.[10]

| Property | Value | Source |

| Physical State | Solid powder | [6] |

| Molecular Formula | C₁₃H₁₇ClO₃ | [1][7] |

| Molecular Weight | 256.73 g/mol | [6] |

| Water Solubility | Low solubility; esters are generally less soluble than the parent acid.[3][10] | [3][10] |

| Solubility in Organic Solvents | Soluble in DMSO.[6] Generally soluble in most organic solvents. | [6] |

| LogP (Octanol-Water Partition Coefficient) | 4.05 (Predicted) | |

| Vapor Pressure | Data not readily available for butyl ester. Parent MCPA acid is 0.4 mPa at 20°C.[11] | [11] |

| CAS Registry Number | 1713-12-8 | [5][7] |

The high predicted LogP value of 4.05 indicates that this compound is significantly lipophilic.[12] This property is crucial for its herbicidal efficacy, as it facilitates the absorption through the lipid-rich leaf cuticle. However, this also suggests a potential for bioaccumulation in fatty tissues of organisms. The low water solubility makes it suitable for formulation as an emulsifiable concentrate (EC), which forms an emulsion when mixed with water for spraying.[1]

Synthesis and Manufacturing

This compound is synthesized from its parent acid, MCPA ((4-chloro-2-methylphenoxy)acetic acid). The general and most common industrial method is the direct esterification of MCPA with n-butanol.

General Synthesis Pathway: The synthesis is a classic Fischer esterification reaction. MCPA is reacted with an excess of n-butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the product side by removing the water formed during the reaction.

(4-chloro-2-methylphenoxy)acetic acid + n-butanol ⇌ butyl (4-chloro-2-methylphenoxy)acetate + water

The parent MCPA itself is synthesized by reacting 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base.[3]

Below is a diagram illustrating the logical workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound from starting materials.

Protocol: Laboratory-Scale Synthesis of this compound

-

Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add MCPA (1 equivalent), n-butanol (3-4 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents). Add a suitable solvent like toluene to aid in the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

-

Neutralization: Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Wash subsequently with brine.

-

Extraction: Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Mechanism of Action

This compound, like all phenoxy herbicides, functions as a synthetic auxin.[1][3] It mimics the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, it is not readily metabolized by plants. This leads to a persistent and overwhelming hormonal signal.

Cellular and Physiological Effects: Upon absorption, this compound is rapidly hydrolyzed to the active parent acid, MCPA, within the plant tissues. MCPA then translocates to the meristematic tissues (areas of active growth).[13] Its primary mode of action involves:

-

Disruption of Nucleic Acid and Protein Synthesis: It causes abnormal increases in cell division and elongation.

-

Uncontrolled Growth: The hormonal imbalance leads to unsustainable growth, resulting in symptoms like stem twisting (epinasty), leaf cupping, and callus formation.

-

Vascular System Blockage: The uncontrolled cell proliferation can crush the phloem and xylem, disrupting the transport of water and nutrients.

-

Plant Death: Ultimately, the plant dies from a combination of nutrient starvation, metabolic disruption, and physical damage to its transport systems.

This mode of action is particularly effective against broadleaf (dicot) plants. Grasses (monocots) are generally more tolerant due to differences in their vascular structure, metabolism, and ability to translocate the herbicide.[4]

Caption: Simplified mechanism of action for this compound in susceptible plants.

Analytical Methodologies

Accurate quantification of this compound and its primary metabolite, MCPA, in environmental and biological samples is critical for regulatory monitoring and research. The standard approach involves solvent extraction followed by chromatographic analysis.

Workflow for Analysis of this compound in Soil:

Caption: General workflow for the analysis of this compound from a soil matrix.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation (Water):

-

Acidify a 1 L water sample to pH < 2 with sulfuric acid to ensure MCPA is in its protonated form.

-

Perform a liquid-liquid extraction using a nonpolar solvent like dichloromethane (DCM).

-

Dry the DCM extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume.

-

-

Derivatization (for MCPA analysis):

-

Since the parent acid MCPA is not volatile enough for GC analysis, it must be derivatized. A common method is esterification with diazomethane or BF₃/methanol to form MCPA-methyl ester. This compound can be analyzed directly.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 70°C, ramp to 280°C.

-

Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Monitor characteristic ions for quantification (e.g., for this compound, monitor ions resulting from fragmentation of the molecule).

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of this compound.

-

Use an internal standard for improved accuracy.

-

This method allows for sensitive and selective detection of this compound and its acid metabolite in various environmental matrices.[14]

Environmental Fate and Ecotoxicology

The environmental impact of a pesticide is determined by its persistence, mobility, and toxicity to non-target organisms.

Degradation Pathways: this compound is not persistent in the environment. Its fate is primarily governed by two processes:

-

Hydrolysis: The ester linkage is susceptible to chemical and biological hydrolysis in soil and water, rapidly converting this compound back to its parent acid, MCPA. The environmental fate is therefore largely that of MCPA.

-

Microbial Degradation: MCPA is readily degraded by soil microorganisms.[3][15] The half-life in soil can range from 7 to 60 days, depending on conditions like temperature, moisture, and microbial activity.[15][16] The primary degradation product of MCPA is 4-chloro-2-methylphenol (MCP).[3]

-

Photodegradation: MCPA can undergo photodegradation when exposed to sunlight, particularly in water, but this is a less dominant pathway in soil where the compound is shielded from light.[14][15]

Caption: Environmental degradation pathways of this compound.

Mobility: The parent acid MCPA has a low soil organic carbon-water partition coefficient (Koc), indicating it is not strongly adsorbed to soil particles and has the potential to be mobile in soil.[14][17] This creates a potential risk of leaching into groundwater, although its rapid degradation often mitigates this risk.[16]

Ecotoxicology: MCPA and its esters exhibit varying levels of toxicity to non-target organisms. Generally, the ester forms are more toxic to aquatic organisms than the salt or acid forms because their lipophilicity allows for easier absorption across gills.[13]

| Organism Group | Toxicity of MCPA | Notes |

| Aquatic Invertebrates | Relatively non-toxic | [13] |

| Fish | Slightly to moderately toxic | Ester forms are more toxic.[13] |

| Aquatic Plants/Algae | Highly toxic | As expected for a herbicide.[13] |

| Birds | Relatively less toxic | [3] |

| Bees | Low toxicity | Not considered a significant risk. |

| Mammals | Moderately toxic | [3] |

Toxicological Profile

Human Health: this compound is rapidly absorbed and hydrolyzed to MCPA in the body. MCPA is then quickly excreted, primarily in the urine, with little accumulation.[14]

-

Acute Toxicity: The acute oral LD₅₀ for the parent MCPA in rats is reported to be around 700 mg/kg body weight, classifying it as moderately toxic.[14] Acute poisoning can cause symptoms such as nausea, vomiting, and muscle weakness.[18]

-

Chronic Toxicity: Long-term exposure studies have identified the kidney and liver as potential target organs.[14]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in humans. However, carcinogenicity studies on MCPA in rats and mice have not shown it to be carcinogenic.[14]

-

Reproductive and Developmental Toxicity: Studies have not found evidence of reproductive toxicity, and developmental effects were only observed at doses that were also toxic to the mother.[14]

The World Health Organization (WHO) has established a guideline value of 2 µg/L for MCPA in drinking water.[15]

Conclusion

This compound remains a relevant herbicide due to its cost-effectiveness and selective control of broadleaf weeds. Its chemical properties, particularly its ester linkage, are key to its formulation and mode of entry into target plants. While effective, its use necessitates a thorough understanding of its environmental fate and toxicological profile. The rapid hydrolysis of this compound to MCPA means its environmental impact is largely dictated by the behavior of the parent acid, which is characterized by rapid microbial degradation but potential soil mobility. Future research should continue to focus on integrated weed management strategies to minimize reliance on single-mode-of-action herbicides and to further characterize the degradation pathways in diverse environmental conditions.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. MCPA - Wikipedia [en.wikipedia.org]

- 4. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. medkoo.com [medkoo.com]

- 7. This compound | C13H17ClO3 | CID 15578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. MCPA-1-butyl ester | CAS 1713-12-8 | LGC Standards [lgcstandards.com]

- 10. MCPA-1-BUTYL ESTER | 1713-12-8 [chemicalbook.com]

- 11. MCPA (Ref: BAS 009H) [sitem.herts.ac.uk]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. waterquality.gov.au [waterquality.gov.au]

- 14. cdn.who.int [cdn.who.int]

- 15. sourcetotap.eu [sourcetotap.eu]

- 16. researchgate.net [researchgate.net]

- 17. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

Introduction: The Role and Action of MCPA-butyl

An In-depth Technical Guide to the Synthesis Pathway and Impurity Profile of MCPA-butyl

This guide provides a comprehensive technical overview of the synthesis of this compound, a widely used phenoxy herbicide. Intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, this document elucidates the core chemical transformations, explores the causality behind experimental choices, and details the formation of critical process-related impurities. Methodologies for synthesis and analysis are presented to ensure a self-validating framework for producing and evaluating this compound.

MCPA (2-methyl-4-chlorophenoxyacetic acid) is a selective, systemic phenoxy herbicide used extensively since the 1940s to control broadleaf weeds in cereal crops and pastures.[1][2] Its mode of action mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants, primarily dicotyledons.[1] MCPA is absorbed through the leaves and roots and translocated within the plant.[1][3]

For practical application, MCPA is often converted into its salt or ester forms to modify its physical properties, such as solubility and environmental persistence.[2] this compound, the butyl ester of MCPA, is valued for its low water solubility, which can reduce the potential for water contamination compared to more soluble forms.[4][5][6] The active component, MCPA acid, is released following application in the environment.[7]

Core Synthesis Pathway: From Phenol to Ester

The synthesis of this compound is a two-stage process. First, the parent acid, MCPA, is synthesized. Second, the carboxylic acid group of MCPA is esterified with n-butanol.

Stage 1: Synthesis of MCPA (2-methyl-4-chlorophenoxyacetic acid)

The foundational synthesis of MCPA involves the reaction of a substituted phenol with chloroacetic acid in the presence of a base.[1][2] This is a classic Williamson ether synthesis.

The primary routes are:

-

Route A: Starting from 4-chloro-2-methylphenol (p-chloro-o-cresol).

-

Route B: Starting from o-cresol, which is then chlorinated to produce 4-chloro-2-methylphenol in situ or as a separate preceding step.

Route B is common in industrial production, where the availability of o-cresol from coal tar was historically a key factor. The chlorination of o-cresol must be carefully controlled to maximize the yield of the desired 4-chloro isomer.[8]

The core reaction for MCPA synthesis is: 2-methyl-4-chlorophenol + ClCH₂CO₂H + base → MCPA + base·HCl + H₂O [1]

Causality Behind Experimental Choices:

-

Base (e.g., NaOH): The use of a strong base like sodium hydroxide is critical for deprotonating the phenolic hydroxyl group of 4-chloro-2-methylphenol. This creates a highly nucleophilic phenoxide ion, which is necessary to attack the electrophilic carbon of chloroacetic acid, displacing the chloride ion.

-

Reaction Temperature: The temperature is typically elevated (e.g., 100-140°C) to increase the reaction rate.[9][10] However, excessively high temperatures can promote side reactions and impurity formation.

-

pH Control: Maintaining an alkaline pH (e.g., 9-10) is essential during the reaction to keep the phenol in its phenoxide form and to neutralize the hydrochloric acid byproduct.[11] After the reaction is complete, the solution is acidified to a low pH (e.g., 1-2) to precipitate the MCPA acid, which is then isolated by filtration.[11]

Stage 2: Esterification of MCPA to this compound

The second stage is a Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid (MCPA) and an alcohol (n-butanol).[12]

MCPA + n-butanol ⇌ this compound + H₂O (in the presence of an acid catalyst)

Causality Behind Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid group in MCPA. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of n-butanol.[5]

-

Excess Alcohol: The esterification is a reversible equilibrium reaction.[12] To drive the equilibrium towards the product (this compound), Le Châtelier's principle is applied. Using a large excess of n-butanol increases the concentration of reactants, shifting the equilibrium to the right.[4][12]

-

Removal of Water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture (e.g., through azeotropic distillation) also shifts the equilibrium towards the formation of the ester, leading to a higher yield.[13][14]

Visualizing the Synthesis Pathway

The following diagram illustrates the complete synthesis process from o-cresol to this compound.

Caption: Overall synthesis pathway of this compound from o-cresol.

Formation and Profile of Impurities

The quality and safety of this compound are directly related to the level and nature of impurities. These impurities can arise from starting materials, side reactions during synthesis, or subsequent degradation.

Impurities from MCPA Synthesis

The most significant impurities originate from the chlorination of o-cresol and the subsequent etherification step.

| Impurity Name | Structure | Source of Formation |

| Unreacted 4-chloro-2-methylphenol (MCP) | 4-Chloro-2-methylphenol | Incomplete etherification reaction. MCP is a known intermediate and metabolite.[1] |

| 2-methyl-6-chlorophenoxyacetic acid | Isomer of MCPA | Non-selective chlorination of o-cresol can produce 2-methyl-6-chlorophenol, which then reacts to form this isomer.[10] |

| 2-methyl-4,6-dichlorophenoxyacetic acid | Dichlorinated byproduct | Over-chlorination of o-cresol or MCPA itself can lead to this impurity.[15] |

| Other Chlorophenols | Various isomers | The chlorination of phenols is complex and can produce a mixture of mono-, di-, and trichlorinated phenols.[16][17][18] |

Unreacted MCP is a critical impurity to monitor as it is considered very toxic to aquatic organisms.[1] Similarly, isomeric and over-chlorinated byproducts can have different herbicidal activities and toxicological profiles, potentially affecting crop safety and environmental impact.[10]

Impurities from Esterification

The esterification step is generally cleaner but can introduce its own set of impurities.

| Impurity Name | Structure | Source of Formation |

| Unreacted MCPA Acid | (4-Chloro-2-methylphenoxy)acetic acid | Incomplete esterification due to equilibrium limitations. |

| Glycolic Acid | HOCH₂COOH | Can form as a byproduct from the hydrolysis of chloroacetic acid under the reaction conditions.[19] |

Visualizing Impurity Formation

This diagram shows the origin of the primary impurities during the synthesis of the MCPA intermediate.

Caption: Formation of key impurities during MCPA synthesis.

Experimental Protocols & Analytical Methods

The following protocols are illustrative and should be adapted based on laboratory safety standards and equipment.

Protocol: Synthesis of MCPA

-

Preparation: In a reaction vessel, dissolve 4-chloro-2-methylphenol in an aqueous solution of sodium hydroxide. The molar ratio of phenol to NaOH should be approximately 1:1.[10]

-

Condensation: Heat the mixture to 100-130°C.[9] Slowly add a concentrated aqueous solution of sodium chloroacetate dropwise over 2-4 hours while maintaining the temperature and stirring.[9][11]

-

Reaction Completion: Maintain the reaction temperature for an additional 1-2 hours after the addition is complete to ensure the reaction goes to completion.[9]

-

Acidification: Cool the reaction mixture to room temperature. Slowly add a strong acid, such as hydrochloric acid, to adjust the pH to 1-2. This will precipitate the MCPA product.[11]

-

Isolation: Collect the precipitated white solid by suction filtration.

-

Purification: Wash the solid with water to remove inorganic salts and any remaining acid. The product can be further purified by recrystallization if necessary.

Protocol: Esterification to this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine MCPA acid, an excess of n-butanol (e.g., 10:1 molar ratio of alcohol to acid), and a catalytic amount of concentrated sulfuric acid.[4][12]

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with n-butanol.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected or by using analytical techniques like Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture. Neutralize the excess sulfuric acid with a base, such as a sodium bicarbonate solution.

-

Extraction: Use a suitable organic solvent to extract the this compound ester. Wash the organic layer with water and brine to remove any remaining salts and impurities.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Analytical Method: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and quantifying impurities.

-

Technique: Reversed-phase HPLC (RP-HPLC) is typically used.[20][21]

-

Column: A C18 column is often suitable for separating this compound from its related impurities.[22]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., water with phosphoric or formic acid) is commonly employed.[20][21][22]

-

Detection: UV detection is effective, as the aromatic ring in MCPA and its derivatives absorbs UV light.[23]

-

Quantification: The concentration of this compound and its impurities is determined by comparing the peak areas from the sample chromatogram to those of certified reference standards.[21] The limit of quantitation (LOQ) for MCPA in soil has been reported at 0.01 mg/kg using advanced methods.[24]

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental organic reactions. However, achieving high purity requires careful control over reaction conditions, particularly during the chlorination of the phenolic precursor and the subsequent etherification and esterification steps. The formation of isomeric and over-chlorinated impurities is a primary concern, as these byproducts can alter the product's efficacy and toxicological profile. A thorough understanding of the synthesis pathway and impurity formation mechanisms, coupled with robust analytical controls, is essential for the consistent and safe production of this important herbicide.

References

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. villacrop.co.za [villacrop.co.za]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MCPA-1-BUTYL ESTER | 1713-12-8 [chemicalbook.com]

- 7. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA) - Canada.ca [canada.ca]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 10. CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents [patents.google.com]

- 11. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. isites.info [isites.info]

- 13. US4698440A - Process for making n-butyl methacrylate - Google Patents [patents.google.com]

- 14. Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor [mdpi.com]

- 15. CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents [patents.google.com]

- 16. Chlorophenol - Wikipedia [en.wikipedia.org]

- 17. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. helixchrom.com [helixchrom.com]

- 21. d-nb.info [d-nb.info]

- 22. This compound | SIELC Technologies [sielc.com]

- 23. researchgate.net [researchgate.net]

- 24. epa.gov [epa.gov]

MCPA-butyl mechanism of action as a synthetic auxin

An In-depth Technical Guide to the Mechanism of Action of MCPA-Butyl as a Synthetic Auxin

Authored by: A Senior Application Scientist

Abstract

MCPA (2-methyl-4-chlorophenoxyacetic acid), particularly in its ester form as this compound, represents a cornerstone of selective herbicide technology.[1] As a member of the phenoxyacetic acid class, its efficacy lies in its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce a fatal disruption of normal growth processes in susceptible broadleaf plants.[2][3] This guide provides a detailed technical exploration of the molecular and physiological mechanisms underpinning the herbicidal action of this compound, from cellular perception to whole-plant response. It is intended for researchers and professionals engaged in herbicide development, plant science, and molecular biology, offering insights into the core signaling pathways, metabolic fate, and the experimental methodologies used to elucidate its function.

Introduction: From Ester Prodrug to Active Herbicide

MCPA is typically applied as an ester, such as this compound, or as a salt to improve its formulation and uptake characteristics.[1][4] Upon absorption into the plant, primarily through the leaves, the butyl ester is rapidly hydrolyzed by endogenous plant esterases, releasing the active acid form, MCPA.[4] This bioactivation is a critical first step, delivering the MCPA molecule to the sites of action where it can mimic endogenous auxin.

MCPA is a systemic herbicide, meaning it is translocated throughout the plant via both the xylem and phloem to meristematic tissues—the primary sites of active growth and cell division, such as shoot apices and root tips.[5] It is in these regions that the molecular cascade leading to phytotoxicity is initiated.

Molecular Mechanism of Action: Hijacking the Auxin Signaling Pathway

The herbicidal activity of MCPA is a direct consequence of its ability to persistently and excessively activate the plant's natural auxin signaling pathway. Unlike the tightly regulated concentrations of natural IAA, the stability and high concentration of MCPA overwhelm the plant's homeostatic mechanisms, leading to uncontrolled and unsustainable growth.[6] The core of this mechanism involves three key protein families: the TIR1/AFB F-box receptors, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[7]

Perception: The SCF-TIR1/AFB Co-Receptor Complex

The cellular receptor for auxin is not a single protein but a co-receptor complex. MCPA, acting as a molecular glue, binds to a pocket in the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) protein.[6][7] This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein. The TIR1/AFB protein is a component of a larger E3 ubiquitin ligase complex known as SCF (Skp1-Cullin-F-box).[7]

The formation of this ternary complex (MCPA-TIR1/AFB-Aux/IAA) is the critical perception event. It signals that the Aux/IAA repressor is to be targeted for destruction.

Signal Transduction: Ubiquitination and Proteasomal Degradation

Once the SCF-TIR1/AFB complex is bound to the Aux/IAA repressor (mediated by MCPA), it functions as an E3 ubiquitin ligase, catalyzing the attachment of multiple ubiquitin molecules to the Aux/IAA protein. This polyubiquitination marks the Aux/IAA repressor for degradation by the 26S proteasome, a cellular machine responsible for protein recycling.[6][7]

The continuous presence of MCPA leads to the wholesale destruction of the Aux/IAA repressor pool, effectively removing the brakes from the auxin response pathway.

Transcriptional Reprogramming: Activation of Auxin Response Factors (ARFs)

In the absence of an auxin signal, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), preventing them from activating or repressing the transcription of their target genes.[7] The degradation of Aux/IAA proteins liberates the ARFs. Once freed, ARFs can bind to Auxin Response Elements (AuxREs) in the promoter regions of hundreds of downstream genes, leading to a massive transcriptional reprogramming of the cell.[7] This includes the activation of genes involved in cell elongation, division, and differentiation, such as the GH3 and SAUR (Small Auxin-Up RNA) gene families.

dot

Caption: Core MCPA signaling cascade in the plant cell nucleus.

Physiological Consequences and Herbicidal Effects

The massive, uncontrolled expression of auxin-responsive genes disrupts numerous physiological processes, culminating in the death of susceptible plants.

-

Uncontrolled Cell Elongation and Division: The most visible symptom is epinasty—the twisting and curling of stems and petioles—caused by uneven cell elongation. This uncontrolled growth diverts energy from essential functions.

-

Disruption of Transport: MCPA interferes with polar auxin transport, the directional flow of auxin that patterns plant development.[8] This disruption, combined with the systemic overload, leads to morphological abnormalities in roots, stems, and leaves.[5]

-

Ethylene Production: Synthetic auxins stimulate the production of ethylene, another plant hormone associated with senescence and stress responses.[6] Elevated ethylene levels contribute to leaf withering, chlorosis, and eventual tissue death.

-

Resource Depletion: The unsustainable growth induced by MCPA creates a massive sink for metabolic resources, effectively starving the plant of the energy needed for maintenance and defense, leading to eventual collapse.

Data Summary: Phytotoxicity of MCPA

The following table summarizes representative quantitative data on the phytotoxic effects of MCPA on a susceptible broadleaf species (e.g., Sinapis arvensis - wild mustard) versus a tolerant monocot species (e.g., Triticum aestivum - wheat).

| Parameter Measured | Susceptible Species (S. arvensis) | Tolerant Species (T. aestivum) | Rationale for Measurement |

| Root Elongation IC₅₀ | ~1.5 mg/L | > 100 mg/L | Root growth is highly sensitive to auxin concentration; a low IC₅₀ indicates high toxicity.[5] |

| Shoot Biomass Reduction | 85% reduction at field rate | <15% reduction at field rate | Measures overall impact on plant growth and viability.[9] |

| Ethylene Production | >10-fold increase | <2-fold increase | Indicates the level of stress response and hormonal disruption.[6] |

| Auxin-Responsive Gene Upregulation | >50-fold (e.g., GH3.5) | <5-fold (e.g., GH3.5) | Directly quantifies the activation of the molecular signaling pathway. |

Note: Values are illustrative, based on typical responses reported in the literature.

Mechanisms of Selectivity

The selectivity of MCPA for broadleaf weeds over grass crops like wheat and barley is a key feature of its utility. This selectivity arises from a combination of factors:

-

Differential Metabolism: Tolerant grass species can metabolize and detoxify MCPA more rapidly than susceptible broadleaf species.[10] The primary metabolic pathway involves the cleavage of the ether linkage to produce 4-chloro-2-methylphenol (MCP), a less phytotoxic compound.[11]

-

Translocation Differences: Anatomical differences, such as the location and structure of vascular tissues, can lead to less efficient translocation of MCPA to the meristems in grasses compared to broadleaf plants.

-

Target Site Variation: While less documented for MCPA specifically, subtle differences in the structure or expression levels of the TIR1/AFB receptors or Aux/IAA repressors between monocots and dicots could contribute to differential sensitivity.[12]

Key Experimental Protocols

Investigating the mechanism of action of synthetic auxins like MCPA requires a multi-faceted approach combining physiological, molecular, and biochemical assays.

Protocol: Root Elongation Inhibition Assay

This bioassay provides a robust and quantifiable measure of a compound's auxin-like activity and phytotoxicity.

Causality: Root elongation is exquisitely sensitive to supraoptimal auxin concentrations. An effective synthetic auxin will cause significant inhibition of root growth at low concentrations in susceptible species. This assay directly links the chemical to a key physiological disruption.

Methodology:

-

Seed Sterilization & Germination: Surface sterilize seeds of the target species (e.g., Arabidopsis thaliana or Lepidium sativum) using 70% ethanol followed by a bleach solution. Rinse thoroughly with sterile water and plate on Murashige and Skoog (MS) agar medium.

-

Treatment Plates: Prepare MS agar plates supplemented with a range of MCPA concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Use a solvent control (e.g., DMSO) if necessary.

-

Seedling Transfer: After 2-3 days of germination in a vertical orientation, transfer seedlings of uniform size to the treatment plates.

-

Incubation: Place the plates vertically in a growth chamber under controlled light and temperature for 3-5 days.

-

Data Acquisition: Scan the plates at high resolution. Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-shoot junction to the tip.

-

Analysis: Calculate the percent inhibition relative to the control for each concentration. Plot the dose-response curve and determine the IC₅₀ value (the concentration causing 50% inhibition).

Protocol: Gene Expression Analysis via qRT-PCR

This protocol quantifies the molecular response to MCPA by measuring the upregulation of known early auxin-responsive genes.

Causality: The core mechanism of MCPA involves the activation of ARF transcription factors. By measuring the transcript levels of ARF target genes (like GH3 or IAA family members), we can directly validate the activation of the signaling pathway. The choice of early-response genes ensures the observed effect is a primary result of the pathway activation, not a secondary downstream consequence.

Methodology:

-

Plant Treatment & Tissue Collection: Grow seedlings of a susceptible plant in liquid culture or on agar plates. Apply MCPA at a known effective concentration (e.g., 10 µM) for a short duration (e.g., 1-3 hours). Harvest and flash-freeze root or shoot tissue in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a Trizol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design and validate primers specific to target auxin-responsive genes (e.g., AtGH3.3, AtIAA5) and a stable reference gene (e.g., Actin or Ubiquitin).

-

Quantitative PCR (qPCR): Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers. Run the reaction on a real-time PCR machine.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the MCPA-treated samples to the untreated control.

dot

Caption: A generalized workflow for investigating MCPA's mechanism.

Conclusion

The mechanism of action of this compound is a well-defined example of herbicide science leveraging fundamental plant biology. By acting as a persistent mimic of natural auxin, MCPA effectively hijacks the TIR1/AFB signaling pathway, leading to the degradation of Aux/IAA repressors and the constitutive activation of auxin-responsive genes. This molecular sabotage results in catastrophic physiological disruptions, including uncontrolled growth, hormonal imbalance, and resource depletion, which selectively kill broadleaf weeds while leaving tolerant grass crops largely unharmed. Understanding this intricate mechanism at a technical level is paramount for developing new herbicidal molecules, managing weed resistance, and refining agricultural practices.

References

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of Auxin Transport Inhibition on the Formation of Various Leaf and Vein Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lmaleidykla.lt [lmaleidykla.lt]

- 10. my.ucanr.edu [my.ucanr.edu]

- 11. sourcetotap.eu [sourcetotap.eu]

- 12. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to MCPA-butyl (CAS No. 1713-12-8)

Abstract

This compound (butyl 2-(4-chloro-2-methylphenoxy)acetate), CAS number 1713-12-8, is the butyl ester derivative of MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide.[1][2] As an ester, it often exhibits different physical properties, such as lower water solubility, compared to its parent acid, which influences its formulation and environmental behavior.[3] This guide provides a comprehensive technical overview of this compound, covering its chemical characteristics, synthesis, herbicidal mechanism of action, analytical methodologies for its detection, and its toxicological and environmental profile. The information herein is synthesized to provide not just data, but the scientific rationale behind its application and analysis.

Chemical and Physical Properties

This compound is a selective, systemic herbicide used to control annual and perennial broadleaf weeds in various crops like cereals and grasslands.[2][4][5] The esterification of the parent MCPA acid to its butyl form alters its physicochemical properties, which can enhance its absorption by plant leaves.[3] Key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1713-12-8 | [1][3][4][6][7][8][9] |

| Molecular Formula | C₁₃H₁₇ClO₃ | [6][7][8][9] |

| Molecular Weight | 256.73 g/mol | [6][7][8] |

| IUPAC Name | butyl 2-(4-chloro-2-methylphenoxy)acetate | [1][4][8] |

| Synonyms | MCPA butyl ester, MCP butyl ester, Butyl 4-chloro-o-tolyloxyacetate | [7][8] |

| Appearance | Solid powder | [7] |

| XLogP3-AA | 4.1 | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| SMILES | CCCCOC(=O)COc1ccc(Cl)cc1C | [6][7] |

| InChI Key | PKRRSPSPRIGHQE-UHFFFAOYSA-N | [7] |

Synthesis and Formulation

Synthesis of this compound

The synthesis of this compound is a direct extension of the synthesis of its parent acid, MCPA. The overall process can be viewed in two primary stages:

-

Synthesis of MCPA Acid: The commercial production of MCPA involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide.[2][10] This is a nucleophilic substitution reaction where the phenoxide ion attacks the chloroacetic acid.[2]

-

Esterification to this compound: The resulting MCPA acid is then esterified with n-butanol. This is typically an acid-catalyzed Fischer esterification, where a strong acid catalyst (e.g., sulfuric acid) protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol (n-butanol). The reaction is driven to completion by removing water, a byproduct.

Protocol: Laboratory-Scale Fischer Esterification of MCPA

This protocol is a representative procedure for the synthesis of this compound from MCPA.

-

Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine MCPA (1 equivalent), n-butanol (3-5 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed with the excess butanol and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the MCPA is consumed.

-

Workup: After cooling, dilute the reaction mixture with an organic solvent like diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted MCPA) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Rationale for Formulation

This compound, like other ester forms of phenoxy herbicides, is often formulated as an emulsifiable concentrate (EC).[4] The rationale for using the butyl ester in formulations is its increased lipophilicity compared to the parent acid. This property enhances its ability to penetrate the waxy cuticle of plant leaves, thereby improving its herbicidal efficacy. Once absorbed, the ester is rapidly hydrolyzed within the plant to the active ingredient, MCPA acid.[11]

Mechanism of Action: Synthetic Auxin Activity

MCPA is a synthetic auxin herbicide, meaning it mimics the action of the natural plant growth hormone indole-3-acetic acid (IAA).[2][4][5][12] As the active form, MCPA is translocated within the plant, primarily to the meristematic tissues where cell division is rapid.[2][13]

At these sites, MCPA disrupts normal hormonal balance, leading to uncontrolled and unsustainable cell division and elongation.[2][5][12] This abnormal growth results in characteristic symptoms such as stem twisting, leaf curling, and eventual plant death due to vascular tissue disruption and resource exhaustion.[2] MCPA is selective, primarily affecting broadleaf (dicotyledonous) weeds while leaving grasses (monocotyledonous) relatively unharmed.[5]

Analytical Methodologies

The analysis of this compound in environmental and biological samples typically involves the determination of the parent MCPA acid, as the ester is rapidly hydrolyzed.[11][14] Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[15][16]

Workflow: Analysis of MCPA in Soil Samples via LC-MS/MS

This workflow outlines a robust method for the quantification of MCPA residues in soil.[16]

-

Sample Preparation: Air-dry a known weight of the soil sample and sieve to ensure homogeneity.

-

Extraction & Hydrolysis: Extract the sample with a basic solution (e.g., sodium hydroxide) in a suitable solvent like methanol.[16] This step is crucial as it simultaneously extracts the analyte and hydrolyzes any this compound ester to the MCPA acid anion, ensuring total residue measurement.

-

Acidification & Partitioning: Acidify the extract to a low pH (e.g., pH < 3) with a strong acid like sulfuric acid.[16] This protonates the MCPA, making it less water-soluble. Partition the acidified aqueous extract with a non-polar organic solvent (e.g., dichloromethane) to transfer the MCPA into the organic phase.

-

Cleanup: The organic extract may require cleanup to remove interfering matrix components. This can be achieved using techniques like solid-phase extraction (SPE) with cartridges or dispersive solid-phase extraction (dSPE) with sorbents like graphitized carbon black.[16]

-

Analysis: After evaporating the solvent and reconstituting in a suitable mobile phase, analyze the sample using HPLC coupled to a tandem mass spectrometer (LC-MS/MS).[16] This provides high sensitivity and selectivity for quantification.

Toxicology and Human Health

The toxicological profile of this compound is primarily considered through the lens of its active metabolite, MCPA. It is rapidly absorbed and excreted, mainly in the urine.[17][18] Significant species differences exist; for instance, renal excretion is much slower in dogs compared to rats and humans, leading to a longer half-life and greater systemic exposure upon repeated dosing in dogs.[18]

| Endpoint | Value | Species | Source |

| Acute Oral LD₅₀ (MCPA) | 700 mg/kg bw | Rat | [17] |

| Acute Oral LD₅₀ (MCPA) | 550 mg/kg bw | Mouse | [17] |

| 90-day NOAEL (MCPA) | 2.5 mg/kg bw/day | Rat | [17] |

| 1-year NOAEL (MCPA) | 0.15 mg/kg bw/day | Dog | [17] |

| Carcinogenicity | Unlikely to be carcinogenic to humans | N/A | [14] |

| Genotoxicity | Unlikely to be genotoxic to humans | N/A | [14] |

| WHO Drinking Water Guideline | 2 µg/L (0.002 mg/L) | Human | [4][17] |

Environmental Fate and Ecotoxicology

Environmental Behavior

Upon release into the environment, this compound is expected to hydrolyze to MCPA acid. MCPA itself is highly soluble in water and does not adsorb strongly to soil particles, making it relatively mobile and a potential groundwater contaminant.[2][17][19] Its persistence is dependent on environmental conditions.

-

Biodegradation: This is the primary degradation pathway in soil and water. Microorganisms utilize MCPA as a carbon source, cleaving the ether linkage to form 4-chloro-2-methylphenol (MCP), which is more toxic than the parent compound but is further degraded.[2][20] The half-life of MCPA in soil is typically around 24 days but can be shorter with subsequent applications as microbial populations adapt.[2][17]

-

Photodegradation: MCPA can be degraded by sunlight in aqueous solutions and on plant surfaces, with a reported half-life of 20-24 days in water.[17][19]

Ecotoxicology

MCPA is considered moderately toxic to aquatic organisms and less toxic to birds.[2] Its primary metabolite, 4-chloro-2-methylphenol (MCP), is significantly more toxic to aquatic life.[2] Due to its mobility, care must be taken to prevent runoff into surface waters.[5] Formulated products containing adjuvants and other ingredients can be more toxic to non-target organisms like algae than the active ingredient alone.[21]

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. MCPA - Wikipedia [en.wikipedia.org]

- 3. MCPA-1-BUTYL ESTER | 1713-12-8 [chemicalbook.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]

- 6. MCPA-1-butyl Ester | CAS 1713-12-8 | LGC Standards [lgcstandards.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound | C13H17ClO3 | CID 15578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. MCPA (Ref: BAS 009H) [sitem.herts.ac.uk]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. chemicalwarehouse.com [chemicalwarehouse.com]

- 13. fao.org [fao.org]

- 14. fao.org [fao.org]

- 15. researchgate.net [researchgate.net]

- 16. epa.gov [epa.gov]

- 17. cdn.who.int [cdn.who.int]

- 18. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sourcetotap.eu [sourcetotap.eu]

- 20. researchgate.net [researchgate.net]

- 21. Comparative study of the effects of MCPA, butylate, atrazine, and cyanazine on Selenastrum capricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of MCPA-butyl in Water and Organic Solvents

Introduction: The Critical Role of Solubility in the Application and Environmental Fate of MCPA-butyl

This compound, the butyl ester of the widely used phenoxy herbicide (4-chloro-2-methylphenoxy)acetic acid (MCPA), is a selective, systemic herbicide effective against broadleaf weeds in various agricultural and non-crop settings.[1][2] Its efficacy and environmental behavior are intrinsically linked to its physicochemical properties, paramount among which is its solubility. The solubility of a pesticide governs its formulation, bioavailability, mobility in soil, potential for leaching into groundwater, and its interactions with biological systems.

This in-depth technical guide provides a comprehensive analysis of the solubility of this compound in both aqueous and organic media. As researchers, scientists, and drug development professionals, understanding the nuances of this compound's solubility is fundamental to developing effective formulations, predicting its environmental fate, and designing accurate analytical methodologies. This guide synthesizes available data, explains the underlying chemical principles, and provides standardized protocols for solubility determination, offering a holistic view for scientific application.

Physicochemical Profile of this compound

A foundational understanding of this compound's molecular structure is essential to interpreting its solubility characteristics.

| Property | Value | Source |

| IUPAC Name | butyl 2-(4-chloro-2-methylphenoxy)acetate | [3] |

| CAS Number | 1713-12-8 | [3] |

| Molecular Formula | C₁₃H₁₇ClO₃ | [3] |

| Molecular Weight | 256.72 g/mol | [3] |

| Predicted XLogP3-AA | 4.1 | [3] |

The structure features a phenoxyacetic acid core, which in its acidic form (MCPA) has a carboxylic acid group, rendering it moderately water-soluble. However, in this compound, this hydrophilic carboxylic acid is esterified with a four-carbon butyl group. This esterification significantly increases the molecule's lipophilicity (fat-solubility) and reduces its polarity, which has profound implications for its solubility, as will be detailed in the following sections.

Solubility in Aqueous Systems: A Tale of Two Moieties

The solubility of this compound in water is a critical parameter for assessing its environmental risk, particularly its potential to contaminate surface and groundwater.

Quantitative Water Solubility

Direct, experimentally determined water solubility data for this compound is not consistently reported across publicly available databases.[1] However, a review of the environmental fate of MCPA provides a key insight into its ester derivatives. It is reported that MCPA esters have a low water solubility of approximately 5 mg/L .[4]

This low solubility stands in stark contrast to its parent compound, MCPA acid, and its salt forms. For instance, the water solubility of MCPA acid is approximately 825 mg/L at room temperature, and its salt forms can be even more soluble, with some reaching up to 866,000 mg/L.[2][4][5]

Table 1: Comparative Water Solubility of MCPA and its Derivatives

| Compound | Form | Water Solubility |

| This compound | Ester | ~ 5 mg/L[4] |

| MCPA | Acid | 825 mg/L[2][5] |

| MCPA | Salt | Up to 866,000 mg/L[4] |

Causality Behind the Difference: The dramatic decrease in water solubility from the acid/salt form to the butyl ester is a direct consequence of the change in the molecule's polarity. The esterification of the carboxylic acid group with butanol replaces a highly polar and ionizable group with a non-polar, hydrophobic butyl chain. This significantly reduces the molecule's ability to form hydrogen bonds with water molecules, which is the primary driver for the dissolution of polar compounds in water.

The Role of the Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is inversely related to its water solubility. It is expressed as the logarithm (Log P). A higher Log P value indicates a greater affinity for the lipid-like solvent (octanol) and, consequently, lower water solubility.

For this compound, the predicted XLogP3-AA is 4.1 .[3] This high value strongly supports the qualitative and quantitative data indicating its low water solubility. In an environmental context, a high Log P value suggests a tendency for the compound to adsorb to organic matter in soil and sediment and to bioaccumulate in the fatty tissues of organisms.

Influence of Environmental Factors on Aqueous Solubility

-

pH: The solubility of the parent MCPA acid is highly dependent on pH due to the ionization of its carboxylic acid group (pKa ≈ 3.07).[5] At pH values above its pKa, the acid deprotonates to form the more water-soluble carboxylate anion. However, as an ester, this compound does not have this ionizable group. Therefore, its water solubility is expected to be largely independent of pH within the typical environmental range (pH 4-9). It is important to note that under highly acidic or alkaline conditions, the ester bond may be susceptible to hydrolysis, which would break down this compound into MCPA and butanol, thereby altering the solubility of the overall system.

-

Temperature: The solubility of most solid organic compounds in water, including this compound, generally increases with temperature. However, the magnitude of this effect can vary. For precise applications, it is crucial to determine the solubility at the relevant environmental or experimental temperature.

Solubility in Organic Solvents: A Domain of High Miscibility

In contrast to its limited solubility in water, this compound is expected to be highly soluble in a wide range of organic solvents. This is a direct result of the "like dissolves like" principle; the non-polar character of the this compound molecule, conferred by the aromatic ring and the butyl ester group, allows for favorable interactions with non-polar and moderately polar organic solvents.

-

Acetone

-

1,2-Dichloroethane

-

Ethyl acetate

-

n-Heptane

-

Methanol

-

p-Xylene

Given the structural similarity between this compound and MCPA 2-EHE (both are esters of MCPA with alkyl alcohols), it is highly probable that This compound is also readily soluble to miscible in these and other common organic solvents such as ethanol, dichloromethane, and toluene. One source explicitly states that this compound is soluble in DMSO.

Table 2: Solubility of this compound and a Related Ester in Organic Solvents

| Solvent | Polarity Index | Predicted Solubility of this compound | Reported Solubility of MCPA 2-EHE (at 25°C)[6] |

| n-Heptane | 0.1 | High / Miscible | > 1000 g/L |

| p-Xylene | 2.5 | High / Miscible | > 1000 g/L |

| Toluene | 2.4 | High / Miscible | Not Reported |

| Dichloromethane | 3.1 | High / Miscible | Not Reported |

| 1,2-Dichloroethane | 3.5 | High / Miscible | > 1000 g/L |

| Ethyl Acetate | 4.4 | High / Miscible | > 1000 g/L |

| Acetone | 5.1 | High / Miscible | > 1000 g/L |

| Ethanol | 4.3 | High / Miscible | Not Reported |

| Methanol | 5.1 | High / Miscible | > 1000 g/L |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Not Reported |

Causality Behind High Organic Solubility: The favorable dissolution of this compound in these solvents is driven by van der Waals forces and dipole-dipole interactions. The non-polar alkyl chain and the aromatic ring of this compound interact favorably with non-polar solvents like heptane and xylene. The ester group, which has some polarity, allows for interactions with more polar solvents like acetone and methanol. This dual nature allows for high solubility across a range of organic solvent polarities.

Experimental Protocol for the Determination of Water Solubility

To ensure data integrity and comparability, the determination of water solubility should follow standardized methodologies. The OECD Guideline for the Testing of Chemicals, Test No. 105, "Water Solubility," is the internationally recognized standard. This guideline describes two primary methods: the Flask Method and the Column Elution Method. Given the low expected water solubility of this compound (< 10 mg/L), the Flask Method is the more appropriate choice.

Principle of the Flask Method

The flask method involves saturating water with the test substance at a specific temperature and then measuring the concentration of the substance in the aqueous phase after separating the undissolved solid.

Step-by-Step Methodology

-

Preparation of the Test System:

-

Add an excess amount of solid this compound to a flask containing a known volume of deionized water. The excess is crucial to ensure that a saturated solution is achieved.

-

Seal the flask to prevent evaporation.

-

Place the flask in a constant temperature water bath or shaker, maintained at the desired temperature (e.g., 20 ± 0.5 °C).

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to allow for equilibrium to be reached. For substances with low solubility, this may take 24 to 48 hours or longer.

-

Expert Insight: It is advisable to perform a preliminary test to determine the time required to reach equilibrium. This can be done by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements are consistent.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand at the test temperature for at least 24 hours to allow the undissolved this compound to settle.

-

To ensure complete removal of undissolved particles, centrifuge the samples in a thermostatted centrifuge at the test temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, supernatant aqueous phase.

-

Analyze the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Trustworthiness: The analytical method must be specific for this compound and be able to accurately quantify concentrations at the expected low mg/L level. A calibration curve with known standards must be prepared to quantify the concentration in the test samples.

-

-

Data Reporting:

-

Perform the determination in at least triplicate.

-

Report the individual results and the mean water solubility in mg/L, along with the standard deviation and the test temperature.

-

Visualization of the Experimental Workflow

Caption: Workflow for determining water solubility using the Flask Method (OECD 105).

Conclusion: A Unified View of this compound Solubility

The solubility of this compound is characterized by a distinct dichotomy: low solubility in water and high solubility in a broad range of organic solvents. This behavior is a direct consequence of its chemical structure, specifically the non-polar butyl ester group which dominates its physicochemical properties. With a water solubility of approximately 5 mg/L and a high predicted Log P of 4.1, this compound is classified as a hydrophobic compound.[3][4] This has significant implications for its environmental fate, suggesting a tendency to partition into soil organic matter and biota rather than remaining in the aqueous phase. Conversely, its high solubility in organic solvents makes it suitable for formulation in emulsifiable concentrates and provides flexibility in analytical sample preparation. For researchers and developers, a thorough understanding of these solubility characteristics, underpinned by standardized experimental determination as outlined in this guide, is essential for the effective and safe application of this important herbicide.

References

An In-Depth Technical Guide to the Environmental Fate of MCPA-Butyl in Soil and Water

Executive Summary

MCPA-butyl, a widely used phenoxy herbicide, is an ester formulation of its active acidic form, 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1][2] Upon release into the environment, its fate is governed by a rapid initial transformation. The primary directive of this guide is to provide a comprehensive technical overview of the environmental journey of this compound, focusing on the underlying chemical and biological processes in soil and aquatic systems. The core principle to understand is that this compound rapidly hydrolyzes to the more stable and mobile MCPA acid.[3] Therefore, the environmental fate of the applied product is overwhelmingly dictated by the behavior of the parent MCPA acid.

This guide elucidates that MCPA is characterized by high water solubility and low sorption to soil particles, rendering it mobile and a potential leaching risk.[4][5] In soil, the principal route of dissipation is microbial degradation, a process heavily influenced by soil oxygen levels, moisture, and temperature.[4] In aquatic environments, its fate is a composite of microbial degradation and significant contribution from aqueous photolysis.[4][6] The primary degradation product in both compartments is 4-chloro-2-methylphenol (4-C-2-MP).[4][6][7] This document details the standardized experimental protocols required to assess these fate processes and provides insights into the analytical methodologies for robust quantification.

Introduction to this compound and its Environmental Significance

Chemical Identity and Use

This compound is the butyl ester of MCPA, a selective, systemic herbicide used for post-emergence control of broadleaf weeds in crops like cereals and in pastureland.[7][8] As a synthetic auxin, it mimics natural plant growth hormones, leading to uncontrolled growth and eventual death of susceptible weed species.[9][10] It is typically formulated as an emulsifiable concentrate.[8]

The Central Role of Hydrolysis: Transformation to MCPA Acid

The defining initial step in the environmental fate of this compound is its rapid hydrolysis to the parent MCPA acid and butanol. Ester forms of phenoxy herbicides are known to be unstable in soil and water, readily converting to their acidic forms.[3] This transformation is critical because the physicochemical properties, mobility, and ultimate degradation pathways are those of the resulting MCPA acid. All subsequent sections of this guide, therefore, focus on the behavior of MCPA.

Physicochemical Properties of MCPA and Their Environmental Implications

The environmental behavior of a chemical is fundamentally linked to its physical and chemical properties. For MCPA, its high water solubility and low affinity for organic carbon are the dominant predictors of its fate.[4][7] These characteristics mean that once in the soil solution, it is not strongly retained and can be transported with water flow, posing a risk to groundwater and surface water bodies.[5][11]

| Property | Value | Implication for Environmental Fate | Source |

| Chemical Formula | C9H9ClO3 | N/A | [7] |

| Molar Mass | 200.62 g·mol−1 | N/A | [7] |

| Water Solubility | 825 mg/L (at 23 °C) | High potential for dissolution in soil pore water and surface water, enhancing mobility. | [7] |

| pKa | ~3.1 | In most environmental soils and waters (pH > 4), MCPA exists predominantly in its anionic (negatively charged) form, which is more water-soluble and less sorptive. | [12][13] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 54–118 L/kg | Low value indicates weak adsorption to soil organic matter, leading to high mobility and leaching potential. | [4] |

| Vapor Pressure | Low (data not specified in results) | Volatilization is not a significant dissipation pathway. |

Environmental Fate in Soil Systems

The soil compartment is a complex matrix where sorption, degradation, and transport processes collectively determine the persistence and potential impact of MCPA.

Sorption and Desorption Dynamics

Sorption of MCPA to soil particles is generally weak, a direct consequence of its low Koc value.[4] The primary factor influencing its retention is the soil organic matter (SOM) content; soils with higher organic carbon exhibit greater, though still limited, sorption.[5][14] Because MCPA is a weak acid, soil pH also plays a role. At typical soil pH values (5-8), MCPA is in its anionic form, which is repelled by the negatively charged surfaces of clay and organic matter, further limiting sorption.[14] Consequently, MCPA is readily desorbed from soil particles, making it highly available in the soil solution for microbial uptake or leaching.[11][15]

Microbial Degradation: The Primary Dissipation Pathway

The most significant process for MCPA dissipation in soil is microbial degradation.[4] This breakdown is enzymatically catalyzed by a diverse community of soil microorganisms.[3][7]

Causality of Influencing Factors:

-

Oxygen Availability: Degradation is significantly faster under aerobic (oxygen-rich) conditions than anaerobic (oxygen-poor) conditions.[4] This is because the initial enzymatic attacks on the MCPA molecule are typically oxidative. In saturated or compacted soils, anaerobic conditions can prevail, drastically increasing the persistence of MCPA and creating a legacy of contamination.[4][16]

-

Soil Moisture and Temperature: Optimal moisture and temperature ranges that support robust microbial activity (e.g., 20-30°C) also accelerate MCPA degradation.[4] Conversely, cold or dry conditions inhibit microbial metabolism and prolong the herbicide's half-life.[3]

-

Microbial Community: The presence of specific microbial populations equipped with the necessary enzymes is crucial. The tfdA gene, which codes for an α-ketoglutarate-dependent dioxygenase, has been identified as key in initiating the degradation of phenoxy herbicides like MCPA.[7][17]

The field half-life (DT50) for MCPA in soil is variable, typically ranging from 7 to 60 days, depending on these environmental factors.[4]

Abiotic Degradation in Soil

While microbial action is dominant, abiotic processes can contribute. Photolysis (degradation by sunlight) can occur on the soil surface, but its overall contribution is limited as the compound leaches below the photic zone.[4][18] Chemical hydrolysis of the MCPA acid form is not a significant degradation pathway.[6][18]

Mobility and Leaching Potential

The combination of high water solubility, weak sorption, and ready desorption makes MCPA highly mobile in soil.[4][11] This mobility creates a significant potential for the herbicide to be leached from the application zone into deeper soil layers and ultimately contaminate groundwater, particularly in sandy soils with low organic matter.[5][18]

Caption: Environmental fate pathways of MCPA in the soil system.

Environmental Fate in Aquatic Systems

MCPA can enter aquatic environments through surface runoff, spray drift, or leaching.[19] Once in water, its fate is determined by a different balance of degradation processes.

Hydrolysis

As in soil, any remaining this compound quickly hydrolyzes to MCPA acid. The MCPA acid molecule itself is stable against further chemical hydrolysis in environmentally relevant pH ranges.[6]

Aqueous Photolysis

Degradation by sunlight is a major dissipation pathway for MCPA in water.[4][6] The process involves two primary mechanisms:

-

Direct Photolysis: MCPA absorbs UV radiation from sunlight, which provides the energy to break chemical bonds, leading to its degradation. The photolysis half-life in natural river water has been estimated at around 14 days.[4]

-

Indirect Photolysis: Other substances in the water, such as nitrates and dissolved organic matter, can absorb sunlight and produce highly reactive transient species, most notably hydroxyl radicals (•OH).[6][20] These radicals can then attack and degrade the MCPA molecule, often at a faster rate than direct photolysis.[13]

The main photolysis product is 4-chloro-2-methylphenol (4-C-2-MP).[4][19]

Microbial Degradation in Water and Sediment

Microbial degradation also occurs in the water column and, particularly, in benthic sediments where microbial populations are denser.[21] Similar to soil, the process is much more efficient under aerobic conditions. In the hyporheic zone (the region of sediment and porous space beneath and alongside a stream bed), degradation half-lives for MCPA have been measured in the range of 11 to 44 days.[21] Under anaerobic conditions in deep sediment, degradation can be negligible, leading to long-term persistence.[4]

Caption: Key degradation pathways for MCPA in aquatic environments.

Principal Degradation Products and Their Significance

Across the most significant degradation pathways in both soil and water, the primary metabolite of MCPA is 4-chloro-2-methylphenol (4-C-2-MP) , also known as MCP.[3][4][7] This product is formed through the cleavage of the ether linkage in the parent molecule. While 4-C-2-MP can also be further degraded, it is considered to be very toxic to aquatic organisms and its formation is a key consideration in the overall environmental risk assessment of MCPA.[7][13]

Standardized Methodologies for Environmental Fate Assessment